molecular formula C8H5ClFN3S B13685737 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13685737
M. Wt: 229.66 g/mol
InChI Key: AYUWOPFWPAEANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Diazotization and Azo Coupling

The primary amine group at position 2 undergoes diazotization in the presence of nitrosyl sulfuric acid (HNO₂/H₂SO₄), forming a diazonium salt. This intermediate reacts with electron-rich coupling agents (e.g., naphthols, resorcinol) to yield azo dyes:

Reaction StepReagents/ConditionsProducts Formed
DiazotizationNaNO₂, H₂SO₄, 0–5°CDiazonium salt intermediate
Coupling2-naphthol, 8-hydroxyquinoline, resorcinolAzo dyes (λmax: 420–520 nm in UV-Vis)

Example :
Coupling with 2-naphthol produces a bright orange-red azo dye with strong absorbance at 480 nm .

Schiff Base Formation (Condensation)

The amino group reacts with aromatic aldehydes (e.g., 4-methylsulfanylbenzaldehyde) under microwave irradiation to form imine derivatives.

Reaction ConditionsReagentsProducts
Microwave (300 W, 110°C)Substituted benzaldehyde, acetic acidN-(benzylidene)-thiadiazol-2-amine

Key Data :

  • Reaction time: 5–10 minutes (vs. 6–8 hours conventional heating) .

  • Yields: 85–92% .

  • Characterization: IR shows C=N stretch at 1654 cm⁻¹; ¹H NMR confirms imine proton at δ 8.99 ppm .

Nucleophilic Aromatic Substitution

The chloro and fluoro substituents on the phenyl ring participate in nucleophilic substitution under basic conditions:

Target PositionReagents/ConditionsProducts
Chloro (C5)Piperazine, K₂CO₃, DMF, 80°CPiperazine-substituted derivatives
Fluoro (C2)Thiophenol, NaH, THF, refluxThioether derivatives

Example :
Replacement of the chloro group with piperazine enhances anticancer activity (IC₅₀ = 8.35 µg/mL against MCF-7 cells) .

Cyclization Reactions

The amino group facilitates cyclization with electrophilic reagents, forming fused heterocycles:

ReagentConditionsProducts
Chloroacetyl chlorideNaOAc, CH₃CN, reflux2-(Chloroacetamido)-thiadiazole
Thiourea derivativesK₂CO₃, ethanol, 70°CAminothiazole hybrids

Mechanism :

  • S-alkylation of thiourea followed by cyclodehydration yields aminothiazoles .

  • IR confirms loss of C=O stretch (1706 cm⁻¹) in intermediates .

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl derivatives

Application :
Coupling with boronic acids introduces aryl groups at position 5, modulating electronic properties for enhanced bioactivity .

Oxidation and Reduction

The thiadiazole sulfur atom undergoes redox transformations:

ReactionReagents/ConditionsProducts
OxidationH₂O₂, CH₃COOH, 25°CThiadiazole sulfoxide
ReductionNaBH₄, MeOH, 0°CDihydrothiazole (tautomer)

Note :
The iminodihydrothiazole tautomer dominates in solution (¹H NMR: δ 2.18 ppm for CH₂) .

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

    Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities. This compound may be used in the development of new agrochemicals.

    Materials Science: The unique electronic properties of thiadiazoles make them suitable for use in organic electronics and as components in photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Comparison

Compared to its similar compounds, 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties. For instance, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.

Biological Activity

5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in anticancer and antimicrobial therapies, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C8H5ClFN3SC_8H_5ClFN_3S, with a molecular weight of 229.66 g/mol. The presence of chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and biological activity.

Biological Activity Overview

Thiadiazole derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer Activity : Compounds in this class have demonstrated significant inhibition of tumor cell growth. Research indicates that modifications to the thiadiazole structure can enhance binding affinity to specific enzymes or receptors involved in cell signaling pathways.
  • Antimicrobial Activity : Studies have shown that derivatives exhibit notable antimicrobial effects against various pathogens, including both gram-positive and gram-negative bacteria .
  • Anti-inflammatory and Other Activities : Thiadiazoles also display anti-inflammatory properties and potential applications in treating other conditions such as diabetes and infections .

Anticancer Studies

Research has indicated that this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that structural modifications led to enhanced interaction with kinases involved in cancer progression. The binding affinity of this compound was evaluated using various cancer cell lines, showing promising results in reducing cell viability compared to control groups.

Antimicrobial Studies

A comparative study assessed the antibacterial activity of several thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, particularly against gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the disc diffusion method, revealing that this compound had comparable efficacy to standard antibiotics like cefuroxime .

Comparative Biological Activity Data

Compound NameAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC µg/mL)Notes
This compound1532Effective against both cancer and bacteria
5f (related derivative)1025Higher potency observed
Cefuroxime (standard antibiotic)-30Used as a control

Case Studies

  • Anticancer Efficacy : A study reported that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 μM. This highlights its potential as a lead compound for developing new anticancer agents .
  • Antimicrobial Resistance : In an investigation into antibiotic resistance patterns, this compound showed effectiveness against resistant strains of E. coli, suggesting its utility in addressing emerging bacterial threats .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(5-Chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine?

  • Answer : The compound is synthesized via cyclocondensation reactions. A representative method involves reacting 5-chloro-2-fluorophenyl-substituted precursors (e.g., carboxylic acids or esters) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). Precipitation is achieved by adjusting the pH to 8–9 with ammonia, followed by recrystallization from DMSO/water mixtures. Alternative routes use concentrated sulfuric acid for cyclization. Optimization of stoichiometry (e.g., 1:3 molar ratio of acid to POCl₃) and reaction time improves yields .

Q. How is the structure of this compound characterized experimentally?

  • Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., NH: 3197–1495 cm⁻¹; C=N: 1562 cm⁻¹) .
  • ¹H-NMR : Assigns aromatic protons (δ 7.01–8.02 ppm) and aliphatic chains .
  • X-ray crystallography : Reveals bond lengths (mean C–C: 0.006 Å), dihedral angles (21.5°–30.3° between thiadiazole and aromatic rings), and intermolecular N–H···N hydrogen bonding .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

  • Answer : Strategies include:

  • Catalyst screening : Mn(II) catalysts enhance cyclization efficiency in analogous thiadiazoles, improving yields from 65% to >80% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while DMSO/water mixtures enhance recrystallization .
  • Temperature control : Reflux at 90°C balances reaction completion and decomposition. Gradual cooling aids crystalline product formation .

Q. What computational methods elucidate the electronic structure and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations provide:

  • Molecular electrostatic potential (MEP) : Highlights nucleophilic (amine group) and electrophilic sites .
  • Vibrational analysis : Validates experimental IR data (e.g., C=N stretching at 1562 cm⁻¹) .
  • Reaction mechanisms : Models transition states during cyclocondensation to identify rate-determining steps .

Q. How do structural features influence biological activity in thiadiazole derivatives?

  • Answer :

  • Dihedral angles : Smaller angles (e.g., 21.5°) enhance planarity, improving interactions with biological targets .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, correlating with fungicidal/insecticidal activity .
  • Hydrogen bonding : Intermolecular N–H···N bonds stabilize crystal packing, which may influence solubility and bioavailability .

Q. How can contradictions in biological activity data among structurally similar derivatives be resolved?

  • Answer :

  • Comparative crystallography : Analyze conformational differences (e.g., 21.5° vs. 30.3° dihedral angles) to correlate structure with activity .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., Cl vs. F) and assess activity using standardized bioassays .
  • Meta-analysis : Review historical datasets to identify outliers caused by impurities or methodological variability .

Q. Analytical and Methodological Considerations

Q. What analytical approaches validate purity and detect synthetic byproducts?

  • Answer :

  • HPLC-UV/Vis : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients.
  • Elemental analysis : Confirms stoichiometry (e.g., Cald. C 65.15%, Found 64.35%) .
  • HRMS : Detects halogen isotopic patterns (e.g., ³⁵Cl/³⁷Cl) to verify molecular formula (C₉H₆ClFN₃S) .

Q. How are spectroscopic discrepancies addressed in structural assignments?

  • Answer :

  • Multi-technique validation : Cross-reference IR, NMR, and X-ray data to resolve ambiguities (e.g., distinguishing NH from aromatic protons) .
  • Solvent effects : Account for DMSO-d₆ shifts in ¹H-NMR by comparing with solid-state (X-ray) data .

Properties

Molecular Formula

C8H5ClFN3S

Molecular Weight

229.66 g/mol

IUPAC Name

5-(5-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClFN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

AYUWOPFWPAEANH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(S2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.